![molecular formula C14H16Cl3NO3 B12622215 {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid CAS No. 921598-18-7](/img/structure/B12622215.png)
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenylacetic acid core substituted with a trichloroacetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the trichloroacetamido intermediate. This intermediate is then reacted with a phenylacetic acid derivative under controlled conditions to yield the final product. Common reagents used in these reactions include trichloroacetic acid, methylamine, and phenylacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The trichloroacetamido group may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenylacetic acid derivatives and trichloroacetamido-substituted compounds. Examples include:
Phenylacetic acid: A simpler analog without the trichloroacetamido group.
Trichloroacetamide: A compound with similar functional groups but different overall structure.
Uniqueness
The uniqueness of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
921598-18-7 |
|---|---|
Fórmula molecular |
C14H16Cl3NO3 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2-[3-[2-methyl-2-[(2,2,2-trichloroacetyl)amino]propyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H16Cl3NO3/c1-13(2,18-12(21)14(15,16)17)8-10-5-3-4-9(6-10)7-11(19)20/h3-6H,7-8H2,1-2H3,(H,18,21)(H,19,20) |
Clave InChI |
CCHRBOFUGYWCLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC(=C1)CC(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


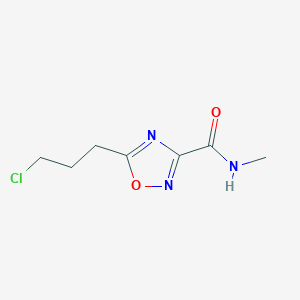
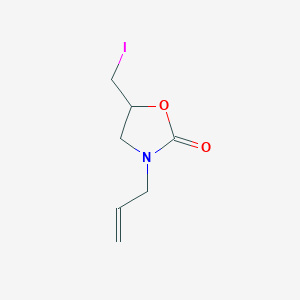
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
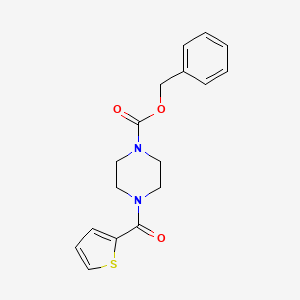
![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
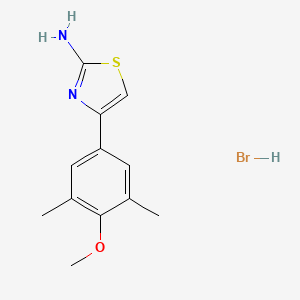
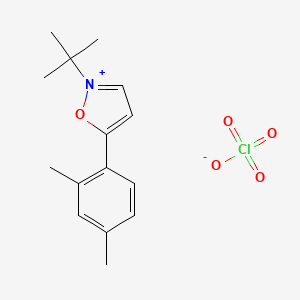
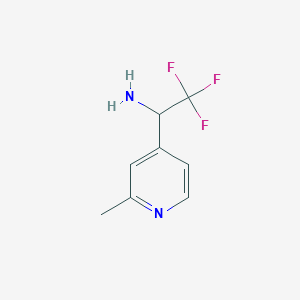
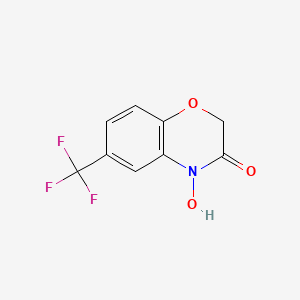
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
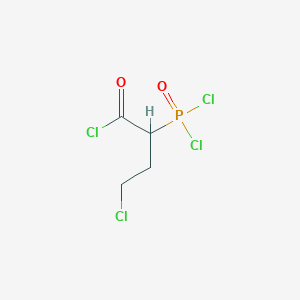
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
